molecular formula C12H15FN2O B13809325 Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide

Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide

Cat. No.: B13809325
M. Wt: 222.26 g/mol
InChI Key: VTWUCBHFXGCKCS-UHFFFAOYSA-N
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Description

Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is a chemical compound with the molecular formula C13H13FN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a piperidine ring, a carboxylic acid group, and a 4-fluoro-phenyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide typically involves the reaction of piperidine derivatives with 4-fluoro-phenyl compounds. One common method includes the use of piperidine-3-carboxylic acid methyl ester as a starting material, which undergoes amidation with 4-fluoroaniline under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 1-[(2-Cyano-4-fluoro)phenyl]piperidine-3-carboxylic acid
  • 4-Fluorophenylboronic acid
  • 4-Fluorophenylacetic acid

Comparison: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is unique due to its specific combination of a piperidine ring, carboxylic acid group, and 4-fluoro-phenyl group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 4-fluorophenylboronic acid is primarily used in coupling reactions, while 4-fluorophenylacetic acid is an intermediate in the production of fluorinated anesthetics .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-(4-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16)

InChI Key

VTWUCBHFXGCKCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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